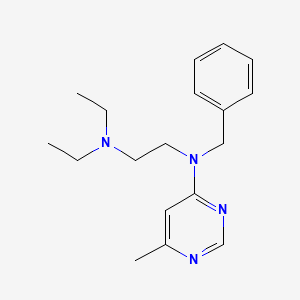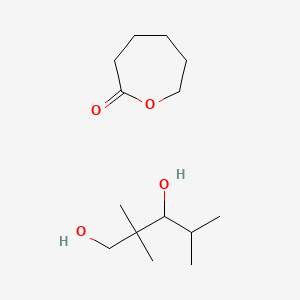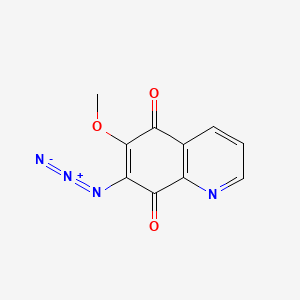
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮是一种合成的有机化合物,具有独特的结构,将喹啉二酮核心与三氮烯基结合在一起
准备方法
合成路线和反应条件
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括以下步骤:
喹啉二酮核心的形成: 喹啉二酮核心可以通过一系列涉及适当芳香族前体环化的反应合成。
甲氧基的引入: 甲氧基通过使用甲基碘或硫酸二甲酯等试剂的甲基化反应引入。
三氮烯基的连接: 三氮烯基通过重氮化反应然后与喹啉二酮核心偶联引入。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和降低成本。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将喹啉二酮核心转化为氢醌衍生物。
取代: 在适当的条件下,甲氧基和三氮烯基可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物包括各种醌和氢醌衍生物,以及具有不同官能团的取代喹啉二酮。
科学研究应用
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建单元。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为治疗剂的潜力。
工业: 它用于开发具有特定电子和光学性能的先进材料。
作用机制
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮的作用机制涉及其与酶和受体等分子靶标的相互作用。三氮烯基可以与蛋白质上的亲核位点形成共价键,从而导致其活性的抑制或调节。喹啉二酮核心可以参与氧化还原反应,影响细胞氧化应激途径。
相似化合物的比较
类似化合物
6-甲氧基-7-羟基香豆素: 具有类似甲氧基和醌官能团的天然化合物。
7-甲氧基-6,8-二羟基黄酮: 另一个具有类似甲氧基和醌核心的化合物。
独特性
6-甲氧基-7-(2λ(5)-1,2-三氮烯基)-5,8-喹啉二酮的独特之处在于它含有三氮烯基,与其他类似化合物相比,三氮烯基赋予了其独特的化学反应性和生物活性。
属性
CAS 编号 |
14097-33-7 |
|---|---|
分子式 |
C10H6N4O3 |
分子量 |
230.18 g/mol |
IUPAC 名称 |
7-azido-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6N4O3/c1-17-10-7(13-14-11)9(16)6-5(8(10)15)3-2-4-12-6/h2-4H,1H3 |
InChI 键 |
YRYFUSNXXXSWDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
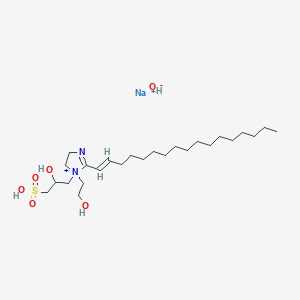


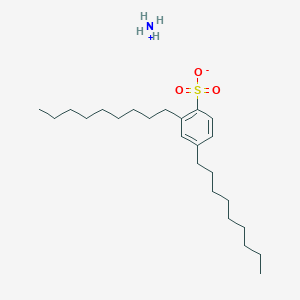
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
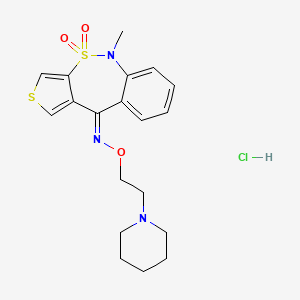

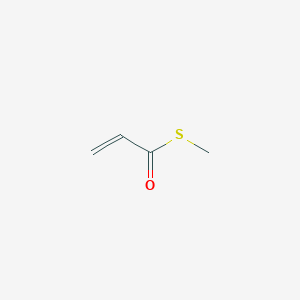

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
